molecular formula C14H14O4S2 B1677019 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione CAS No. 93718-83-3

2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione

Cat. No. B1677019
CAS RN: 93718-83-3
M. Wt: 310.4 g/mol
InChI Key: MAASHDQFQDDECQ-UHFFFAOYSA-N
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Description

2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is a chemical compound with the formula C14H14O4S2 . It is a type of 1,4-naphthoquinones .


Molecular Structure Analysis

The molecular structure of 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is represented by the SMILES string OCCSC1=C(SCCO)C(=O)c2ccccc2C1=O . The InChI string is InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 310.391, and a mono-isotopic mass of 310.03335 .

Scientific Research Applications

Specific Scientific Field

This compound has been used in the field of cancer research , specifically in the development of new drugs for treating prostate cancer .

Summary of the Application

2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione has been used in the synthesis of new hybrid molecules consisting of 2-chloroethylthio and 1,4-naphthoquinone pharmacophores. These new compounds have shown promising activity against prostate cancer cells .

Methods of Application or Experimental Procedures

The introduction of one 2-chloroethylthio group improved the anticancer properties of 1,4-naphthoquinones. The compounds were tested in different human prostate cancer cell lines harboring varying resistance profiles .

Results or Outcomes

The compounds were found to be highly active at nanomolar concentrations. They are capable of mitochondria targeting, cytotoxic ROS induction, and DNA damage, which resulted in apoptosis presumably executed in a caspase-dependent manner .

Application in Coordination Chemistry

Specific Scientific Field

This compound has been used in the field of coordination chemistry , specifically in the development of Ru-Metal Organic Coordination Complexes .

Summary of the Application

2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione has been used in the development of inhibitors of CDC25 phosphatase, an important enzyme controlling transition of cells through the cell cycle .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of Ru-Metal Organic Coordination Complexes. These complexes have been developed as an efficient alternative to Pt-based drugs .

Results or Outcomes

The Ru-Metal Organic Coordination Complexes have shown significant advantages over contemporary Pt-based agents due to their more sophisticated mechanisms of action, lower toxicity, absence of cross resistance, and broad spectrum of activities .

properties

IUPAC Name

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASHDQFQDDECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294236
Record name 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione

CAS RN

93718-83-3
Record name 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93718-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95397
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93718-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Wang, X Wang, X Liu, M Sun, X Liang… - Frontiers in …, 2022 - frontiersin.org
Porcine epidemic diarrhea virus (PEDV) is an alphacoronavirus (α-CoV) that causes high mortality in suckling piglets, leading to severe economic losses worldwide. No effective …
Number of citations: 2 www.frontiersin.org

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